Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 4-methoxyphenyl substituent at position 4. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.38 g/mol (calculated from structural analogs) .
Properties
CAS No. |
959236-25-0 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-13(14(17)10-18)11-5-7-12(20-4)8-6-11/h5-8,13-14H,9-10,17H2,1-4H3 |
InChI Key |
GFFOEMWZSLZQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves:
- Construction or functionalization of the pyrrolidine ring with appropriate substituents.
- Introduction of the 4-methoxyphenyl group at the 4-position.
- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group to yield the tert-butyl ester.
The key synthetic challenge is the selective functionalization of the pyrrolidine ring and efficient protection of the amino group.
Preparation of the Core Pyrrolidine Intermediate
A closely related intermediate, tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, serves as a precursor for further functionalization to introduce the 4-methoxyphenyl substituent. Its preparation has been well documented and involves the following steps:
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| 1. Conversion of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester to tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | Heated overnight at reflux in aqueous ammonia | 96% | Pale yellow oil obtained; 1H NMR confirms structure |
| 2. Protection of amino group with di-tert-butyl dicarbonate in dichloromethane at room temperature for 4 hours | Stirred in dichloromethane with di-tert-butyl dicarbonate | 62% (two-step yield) | Purified by column chromatography; 1H NMR shows characteristic Boc signals |
This method involves ring opening and amination using ammonia, followed by Boc protection to stabilize the amino functionality.
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent can be introduced via nucleophilic substitution or amide coupling reactions starting from the amino-hydroxypyrrolidine intermediate:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amide coupling of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with 4-methoxybenzoyl chloride or equivalent activated ester | Using coupling agents such as EDCI and HOBt in dichloromethane at room temperature overnight | ~62% | Purification by silica gel chromatography; product isolated as white solid |
This approach leverages well-established peptide coupling chemistry to attach the 4-methoxyphenyl moiety via an amide bond, preserving the Boc protection on the pyrrolidine nitrogen.
Alternative Synthetic Routes
Other synthetic approaches reported include:
Hydrogenation of protected amino-pyrrolidine derivatives: Catalytic hydrogenation over palladium on carbon in ethanol or ethyl acetate can reduce precursor compounds to yield the amino-pyrrolidine intermediate with Boc protection intact.
Azide substitution and reduction: Starting from bicyclic azides, ring opening followed by catalytic hydrogenation yields the amino-hydroxypyrrolidine intermediate, which can be Boc-protected subsequently.
Acylation and protection under low temperatures: Reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with acetyl chloride in the presence of triethylamine at -20°C for 1.5 hours affords acetamido derivatives, which can be used as intermediates for further functionalization.
Representative Experimental Procedure
- To a solution of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (2.93 g, 15.80 mmol) in dichloromethane (30 mL), di-tert-butyl dicarbonate (14.21 g, 65.10 mmol) was added and stirred at room temperature for 4 hours.
- The reaction mixture was concentrated under reduced pressure and purified by column chromatography using dichloromethane/methanol (95:5) as eluent.
- The title compound was obtained as a yellowish solid (2.95 g, 62% two-step yield).
- 1H NMR (400 MHz, CDCl3) δ: 4.67 (br, 1H), 4.21 (br, 1H), 3.91 (br, 1H), 3.76 (br, 2H), 3.27 (br, 1H), 3.17 (br, 1H), 1.44 (s, 18H).
Summary Table of Key Preparation Steps
| Compound | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester | Aqueous ammonia | Reflux overnight | 96% | Pale yellow oil |
| Boc-protected amino-hydroxypyrrolidine | tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | Di-tert-butyl dicarbonate | DCM, RT, 4 h | 62% (two-step) | Column chromatography purification |
| 4-methoxyphenyl substituted derivative | Boc-protected amino-hydroxypyrrolidine | 4-methoxybenzoyl chloride, EDCI, HOBt | DCM, RT, overnight | ~62% | Amide coupling |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra typically show broad signals for amino and hydroxyl protons and sharp singlets for tert-butyl groups at ~1.44 ppm.
- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ion peaks consistent with the expected molecular weights.
- Chromatography: Silica gel column chromatography and preparative HPLC are used for purification and isolation of pure compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with three analogs from the provided evidence:
Key Insights from Comparative Analysis
Polarity and Solubility :
- The target compound exhibits moderate polarity due to the 4-methoxyphenyl group, balancing aromatic hydrophobicity with methoxy-driven solubility. In contrast, the hydroxymethyl analog is highly polar, making it more water-soluble.
- The trifluoromethyl analog is highly lipophilic, enhancing membrane permeability but reducing aqueous solubility.
Synthetic Utility: The amino group in the target compound allows for further functionalization (e.g., amide coupling), similar to the hydroxymethyl analog . The nitropyrimidinyl analog demonstrates versatility in coupling reactions, as seen in its synthesis via nucleophilic substitution .
Biological Relevance :
- The 4-methoxyphenyl group in the target compound may target aromatic-binding enzyme pockets, while the trifluoromethyl group in enhances metabolic stability for in vivo applications.
- The hydroxymethyl analog is explicitly used in PROTACs, leveraging its polarity for protein degradation applications.
Stability :
Biological Activity
Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 306.40 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a para-methoxyphenyl moiety.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have shown activity against various cancer cell lines, indicating potential for further development as an anticancer agent .
- A comparative analysis with related compounds shows enhanced activity due to the specific arrangement of functional groups, particularly the para-methoxyphenyl substituent, which influences its interaction with biological targets.
-
Mechanisms of Action :
- The amino group in the structure is believed to participate in hydrogen bonding with biological molecules, potentially influencing various biochemical pathways.
- Ongoing research aims to elucidate the specific mechanisms by which this compound interacts with cellular targets, including proteins involved in cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolidine ring.
- Introduction of the tert-butyl and methoxyphenyl substituents.
- Functionalization to incorporate the amino and carboxylate groups.
Case Studies and Research Findings
Several studies have investigated related compounds that share structural features with this compound:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Tert-butyl 3-amino-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate | CHNO | Anticancer activity observed |
| Tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate | CHNO | Enhanced reactivity due to hydroxymethyl group |
| Tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate | CHNO | Altered properties impacting biological interactions |
Q & A
Basic: What are the standard synthetic routes for tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, and what key reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Functionalization of the pyrrolidine ring : Introduction of the 4-methoxyphenyl group via coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), requiring palladium catalysts and inert atmospheres .
- Protection/deprotection strategies : Use of tert-butyl carbamate (Boc) to protect the amine group, which is stable under basic conditions but cleaved under acidic conditions (e.g., TFA) .
- Critical conditions : Temperature control (often 0°C to room temperature for coupling steps), solvent selection (e.g., THF, DCM for solubility), and stoichiometric ratios to minimize side reactions .
Yield optimization relies on purification via column chromatography or recrystallization, monitored by TLC .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features confirm its structure?
- NMR Spectroscopy :
- ¹H NMR : Signals for tert-butyl (~1.4 ppm, singlet), methoxy group (~3.8 ppm, singlet), and aromatic protons (~6.8–7.2 ppm) confirm substituents. Splitting patterns of pyrrolidine protons (δ 2.5–4.0 ppm) indicate stereochemistry .
- ³¹P NMR : Used if phosphorylated intermediates are involved (e.g., in phosphonylation reactions) .
- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .
- IR Spectroscopy : Peaks for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups validate the Boc-protected amine structure .
Advanced: How can researchers address discrepancies in NMR data, such as the presence of rotameric mixtures, when analyzing this compound?
Rotameric mixtures (e.g., due to restricted rotation around bonds) manifest as split or broadened NMR signals. Strategies include:
- Variable-temperature NMR : Raising/lowering temperature to coalesce split peaks and identify rotational barriers .
- Dynamic NMR simulations : Modeling rotamer populations to deconvolute overlapping signals .
- Alternative solvents : Using deuterated DMSO or toluene to stabilize specific conformers .
For example, tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate showed two rotamers in ³¹P NMR, resolved via spectral simulation .
Advanced: What strategies are employed to control stereochemistry at the 3- and 4-positions of the pyrrolidine ring during synthesis, and how does this impact biological activity?
- Chiral auxiliaries/catalysts : Use of enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) or asymmetric catalysis (e.g., Jacobsen epoxidation) to set stereocenters .
- Stereoselective functionalization : Directed lithiation or enzymatic resolution to install substituents with high enantiomeric excess .
The stereochemistry at positions 3 and 4 critically influences binding to biological targets (e.g., enzymes, receptors). For example, rel-(3S,4R) configurations in analogs enhance metabolic stability and lipophilicity, impacting pharmacokinetics .
Advanced: In comparative studies, how do structural modifications (e.g., varying aryl substituents) influence the reactivity and pharmacological properties of this compound compared to analogs?
- Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Aryl substituent position : Para-methoxy groups (vs. meta-fluoro in analogs) improve solubility and π-π stacking in protein binding pockets .
- Biological impact : Fluorinated analogs (e.g., 4-trifluoromethyl) show higher metabolic stability, while brominated derivatives (e.g., 4-bromophenyl) enable further cross-coupling for diversification .
Basic: What role do the tert-butyl carbamate and 4-methoxyphenyl groups play in the compound's stability and reactivity in further derivatization reactions?
- tert-Butyl carbamate (Boc) : Protects the amine group from oxidation or unwanted nucleophilic attack during synthesis. It is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), enabling selective deprotection .
- 4-Methoxyphenyl group : Enhances electron density via methoxy donation, facilitating electrophilic aromatic substitution. It also improves solubility in polar solvents .
Advanced: What computational or mechanistic approaches are recommended to elucidate reaction pathways or predict regioselectivity in functionalization reactions involving this compound?
- DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., amidation at C3 vs. C4) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide functional group prioritization .
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps and optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
